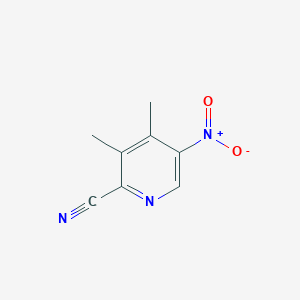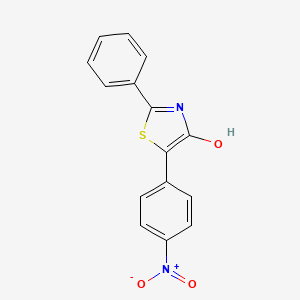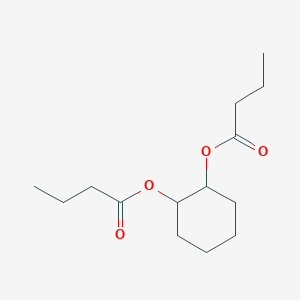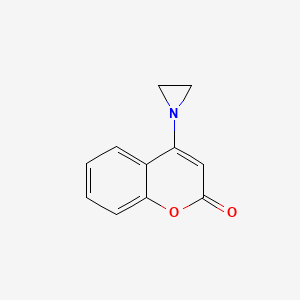![molecular formula C7H15N5O B13997692 2-[Cyclohexyl(nitroso)amino]guanidine CAS No. 1760-36-7](/img/structure/B13997692.png)
2-[Cyclohexyl(nitroso)amino]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclohexyl(nitroso)amino]guanidine is a compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 2-[Cyclohexyl(nitroso)amino]guanidine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with nitrosyl chloride to form cyclohexyl nitrosamine, which is then reacted with guanidine to yield the desired compound . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
2-[Cyclohexyl(nitroso)amino]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form cyclohexyl nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in cyclohexylamino derivatives.
Substitution: Substitution reactions can occur at the guanidine moiety, leading to the formation of various substituted guanidines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[Cyclohexyl(nitroso)amino]guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[Cyclohexyl(nitroso)amino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
2-[Cyclohexyl(nitroso)amino]guanidine can be compared with other guanidine derivatives such as aminoguanidine and nitrosoguanidine . While all these compounds share the guanidine core structure, their unique substituents confer different chemical and biological properties.
Aminoguanidine: Known for its use in inhibiting advanced glycation end products (AGEs) formation.
Nitrosoguanidine: Used as a mutagen in genetic research.
Propiedades
Número CAS |
1760-36-7 |
|---|---|
Fórmula molecular |
C7H15N5O |
Peso molecular |
185.23 g/mol |
Nombre IUPAC |
2-[cyclohexyl(nitroso)amino]guanidine |
InChI |
InChI=1S/C7H15N5O/c8-7(9)10-12(11-13)6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) |
Clave InChI |
DVHOSPVWCHFLFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N(N=C(N)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
![2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B13997622.png)
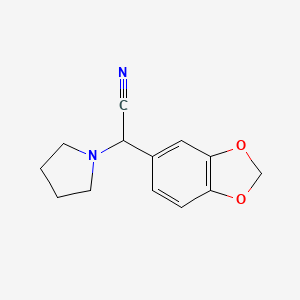
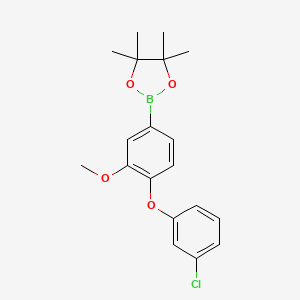
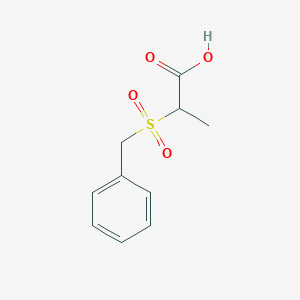
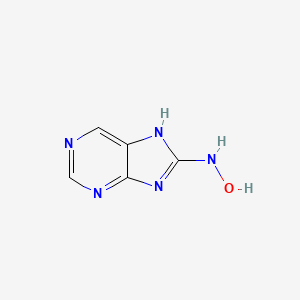
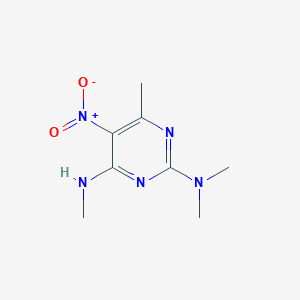

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
